molecular formula C15H14N2O3S B3587636 3-(2-METHOXY-5-METHYLANILINO)-1H-1,2-BENZISOTHIAZOLE-1,1-DIONE

3-(2-METHOXY-5-METHYLANILINO)-1H-1,2-BENZISOTHIAZOLE-1,1-DIONE

Cat. No.: B3587636
M. Wt: 302.4 g/mol
InChI Key: UOAXWVRHGSURNV-UHFFFAOYSA-N
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Description

3-(2-Methoxy-5-methylanilino)-1H-1,2-benzisothiazole-1,1-dione is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique structure, which includes a benzisothiazole core substituted with a methoxy and methyl group on the aniline moiety. It is known for its potential use in medicinal chemistry, particularly in the development of pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Methoxy-5-methylanilino)-1H-1,2-benzisothiazole-1,1-dione typically involves multiple steps, starting from readily available precursors. One common method includes the following steps:

    Nitration: The starting material, such as 2-methoxy-5-methylaniline, undergoes nitration to introduce a nitro group.

    Reduction: The nitro group is then reduced to an amine group using reducing agents like iron powder and hydrochloric acid.

    Cyclization: The resulting amine is then subjected to cyclization with a suitable reagent, such as sulfur, to form the benzisothiazole ring.

    Substitution: Finally, the compound undergoes substitution reactions to introduce the desired functional groups, resulting in the formation of this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(2-Methoxy-5-methylanilino)-1H-1,2-benzisothiazole-1,1-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced with other groups, altering its chemical behavior.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

    Substitution: Substitution reactions often involve reagents like halogens (chlorine, bromine) and nucleophiles (amines, thiols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted benzisothiazole derivatives.

Scientific Research Applications

3-(2-Methoxy-5-methylanilino)-1H-1,2-benzisothiazole-1,1-dione has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.

    Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-(2-Methoxy-5-methylanilino)-1H-1,2-benzisothiazole-1,1-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the target molecule.

Comparison with Similar Compounds

Similar Compounds

    2-Methoxy-5-methylaniline: A precursor in the synthesis of the target compound, known for its use in dye production.

    Benzisothiazole: The core structure of the target compound, used in various chemical and pharmaceutical applications.

    Methylaniline derivatives: Compounds with similar structures and functional groups, used in organic synthesis and medicinal chemistry.

Uniqueness

3-(2-Methoxy-5-methylanilino)-1H-1,2-benzisothiazole-1,1-dione is unique due to its specific substitution pattern and the presence of both methoxy and methyl groups on the aniline moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

IUPAC Name

N-(2-methoxy-5-methylphenyl)-1,1-dioxo-1,2-benzothiazol-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O3S/c1-10-7-8-13(20-2)12(9-10)16-15-11-5-3-4-6-14(11)21(18,19)17-15/h3-9H,1-2H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOAXWVRHGSURNV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC)NC2=NS(=O)(=O)C3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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